Cas no 170108-05-1 (2-Bromo-3,4-difluorobenzoic acid)
2-Bromo-3,4-difluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3,4-difluorobenzoic acid
- C7H3BrF2O2
- ACMC-209e0f
- AG-C-28786
- ANW-22429
- CTK7I7762
- MolPort-003-984-169
- PubChem4992
- SureCN7558115
- 2-BROMO-3,4-DIFLUOROBENZOICACID
- LS10246
- LF10772
- AM62245
- RP28255
- CM12473
- SY047632
- BC002868
- AB0043818
- Z1778
- ST24027801
- A20174
-
- MDL: MFCD09835210
- Inchi: 1S/C7H3BrF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12)
- InChI Key: SPVFFPDJYPMULI-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C(=O)O)F)F
Computed Properties
- Exact Mass: 235.92800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.872±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 292.9℃ at 760 mmHg
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
- PSA: 37.30000
- LogP: 2.42550
2-Bromo-3,4-difluorobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-3,4-difluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018630-10g |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 98% | 10g |
161.67 USD | 2021-06-25 | |
| Alichem | A013018630-25g |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 98% | 25g |
323.17 USD | 2021-06-25 | |
| Chemenu | CM160332-100g |
2-bromo-3,4-difluorobenzoic acid |
170108-05-1 | 95+% | 100g |
$1012 | 2021-06-16 | |
| Chemenu | CM160332-1000g |
2-bromo-3,4-difluorobenzoic acid |
170108-05-1 | 95+% | 1000g |
$4048 | 2021-06-16 | |
| TRC | B689688-100mg |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B689688-250mg |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B689688-500mg |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B689688-1g |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 1g |
$ 98.00 | 2023-04-18 | ||
| Apollo Scientific | PC408284-1g |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 1g |
£10.00 | 2023-09-02 | ||
| Apollo Scientific | PC408284-5g |
2-Bromo-3,4-difluorobenzoic acid |
170108-05-1 | 5g |
£30.00 | 2023-09-02 |
2-Bromo-3,4-difluorobenzoic acid Suppliers
2-Bromo-3,4-difluorobenzoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Bromo-3,4-difluorobenzoic acid
2-Bromo-3,4-Difluorobenzoic Acid (CAS No. 170108-05-1): A Comprehensive Overview
The compound 2-Bromo-3,4-difluorobenzoic acid (CAS No. 170108-05-1) is a derivative of benzoic acid with bromine and fluorine substituents at specific positions on the aromatic ring. This compound has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science due to its unique chemical properties and potential applications. The presence of halogen atoms (bromine and fluorine) at the 2-, 3-, and 4-positions of the benzoic acid moiety imparts distinct electronic and steric effects, making it a valuable building block in various chemical reactions.
Recent studies have highlighted the role of 2-Bromo-3,4-difluorobenzoic acid in the development of advanced materials, particularly in the synthesis of fluorinated aromatic compounds. Its ability to undergo various substitution reactions, such as nucleophilic aromatic substitution and coupling reactions, has made it a key intermediate in the production of biologically active molecules. For instance, researchers have utilized this compound as a precursor for synthesizing novel antibiotics and antiviral agents with enhanced potency and selectivity.
The synthesis of 2-Bromo-3,4-difluorobenzoic acid typically involves multi-step processes that include halogenation, oxidation, and purification steps. One common approach involves the bromination of a difluorobenzene derivative followed by oxidation to introduce the carboxylic acid group. The optimization of reaction conditions, such as temperature, solvent selection, and catalysts, has been a focus of recent research to improve yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.
In terms of applications, 2-Bromo-3,4-difluorobenzoic acid has found utility in the pharmaceutical industry as a precursor for drug development. Its fluorinated structure contributes to enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability. Additionally, this compound has been explored for its potential in agrochemicals, where it serves as a building block for herbicides and insecticides with high efficacy against target pests.
Recent advancements in computational chemistry have also shed light on the electronic properties of 2-Bromo-3,4-difluorobenzoic acid. Quantum mechanical calculations have revealed that the presence of electronegative substituents (bromine and fluorine) significantly alters the electron distribution on the aromatic ring, which influences its reactivity in various chemical transformations. These insights have enabled chemists to design more efficient synthetic pathways tailored to specific applications.
In conclusion, 2-Bromo-3,4-difluorobenzoic acid (CAS No. 170108-05-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow further.
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